molecular formula C17H26N10O4 B160618 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 22535-90-6

3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No. B160618
CAS RN: 22535-90-6
M. Wt: 434.5 g/mol
InChI Key: DUZLHGMYNVZMCO-UHFFFAOYSA-N
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Description

3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C17H26N10O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Stabilization and Synergistic Effects

A study by Yachigo et al. (1992) introduced a compound structurally similar to the requested chemical, which exhibited effective stabilization in polymers when combined with thiopropionate type antioxidants. This research highlighted the synergistic effects between phenolic and thiopropionate type antioxidants in polymer stabilization, emphasizing the importance of hydrogen bonding interactions for enhanced stability (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).

Advancements in Polymer Chemistry

Research by Pryde et al. (1962) explored the condensation polymerization of a similar spiro compound with ethylene glycol, leading to the formation of linear poly(ester-acetals) susceptible to crosslinking, demonstrating its potential in creating novel polymer materials with unique properties such as insolubility, infusibility, and strong adherence to glass (E. H. Pryde, R. A. Awl, H. M. Teeter, J. C. Cowan, 1962).

Non-Linear Optical Properties

A study conducted by Alizadeh et al. (2020) synthesized novel ball-type metallophthalocyanines using a similar spiro compound, revealing significant non-linear optical properties suitable for optical limiting applications. This research underscores the potential of such compounds in developing advanced materials for optical technologies (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, Nursel Açar-Selçuki, Metin Özer, B. Salih, Ö. Bekaroğlu, 2020).

Thermal and Mechanical Properties

Wu (2003) investigated the thermal properties of an organic compound closely related to the requested chemical, identifying its transition from a crystal to a glass state and its potential for first-order transitions between ordered and disordered states. This study provides insights into the thermal behavior of such compounds, which is crucial for their application in material science (Chifei Wu, 2003).

properties

IUPAC Name

6-[2-[3-[2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]ethyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N10O4/c18-13-22-9(23-14(19)26-13)1-3-11-28-5-17(6-29-11)7-30-12(31-8-17)4-2-10-24-15(20)27-16(21)25-10/h11-12H,1-8H2,(H4,18,19,22,23,26)(H4,20,21,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLHGMYNVZMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCC3=NC(=NC(=N3)N)N)COC(OC2)CCC4=NC(=NC(=N4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177054
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane

CAS RN

22535-90-6
Record name 6,6′-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyldi-2,1-ethanediyl)bis[1,3,5-triazine-2,4-diamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22535-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyldiethylene)bis(1,3,5-triazine--2,4-diamine)
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